Technical Documentation Center

(4-oxoazetidin-2-yl)methyl methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-oxoazetidin-2-yl)methyl methanesulfonate
  • CAS: 103883-23-4

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(Methanesulfonyloxymethyl)azetidin-2-one

This guide provides an in-depth technical analysis of 4-(methanesulfonyloxymethyl)azetidin-2-one , a critical intermediate in the synthesis of β-lactam antibiotics, specifically penems and carbapenems. A Pivotal Intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(methanesulfonyloxymethyl)azetidin-2-one , a critical intermediate in the synthesis of β-lactam antibiotics, specifically penems and carbapenems.

A Pivotal Intermediate for Carbapenem and Penem Architecture

Executive Summary

4-(Methanesulfonyloxymethyl)azetidin-2-one (often referred to as 4-OMs-azetidinone ) is a high-value synthetic scaffold used to construct the bicyclic core of non-classical β-lactam antibiotics. Its primary utility lies in the mesylate (methanesulfonate) group at the C4-methyl position, which serves as a highly reactive leaving group. This functionality allows for the introduction of sulfur-based side chains via nucleophilic substitution (


), a key step in synthesizing the pharmacophores of drugs like Meropenem , Doripenem , and Faropenem .

This guide details the physicochemical properties, validated synthetic routes, reaction mechanisms, and critical safety controls required for handling this potent alkylating agent.

Chemical Architecture & Properties[1][2]

The molecule consists of a strained four-membered β-lactam ring substituted at the C4 position with a methanesulfonyloxymethyl group. In drug development, the stereochemistry at C3 and C4 is paramount, typically requiring the (3S, 4R) or (4R) configuration to match the bioactivity of natural thienamycins.

Table 1: Physicochemical Profile
PropertyData / Description
IUPAC Name (4R)-4-[(methanesulfonyloxy)methyl]azetidin-2-one
Molecular Formula

Molecular Weight 179.20 g/mol
Physical State Viscous oil or low-melting solid (highly dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water (hydrolyzes).[1]
Stability Moisture Sensitive: The mesylate is prone to hydrolysis. Thermal Instability: Decomposes at elevated temperatures (>60°C).
Key Functionality C4-Mesylate: Excellent leaving group for

reactions. β-Lactam Carbonyl: Susceptible to nucleophilic attack (ring opening).

Synthetic Routes

High-integrity synthesis relies on preserving the stereochemistry of the β-lactam ring. Two primary routes are industry-standard: the Chiral Pool Route (from Aspartic Acid) and the Staudinger Cycloaddition .

Route A: The Aspartic Acid Pathway (Chiral Pool)

This route is preferred for its ability to yield the optically pure (4R)-enantiomer without expensive chiral resolution steps.

  • Cyclization: L-Aspartic acid is cyclized to 4-carboxy-azetidin-2-one using hexamethyldisilazane (HMDS).

  • Reduction: The carboxylic acid is reduced to the alcohol, 4-hydroxymethyl-azetidin-2-one , using

    
     or 
    
    
    
    (carefully controlled to avoid ring opening).
  • Mesylation: The alcohol is converted to the mesylate using methanesulfonyl chloride (MsCl).

Route B: The 4-Acetoxy Displacement (Industrial)

Starting from commercially available 4-acetoxyazetidin-2-one , this route uses a displacement reaction to introduce the carbon chain, followed by functionalization.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the Aspartic Acid route and the subsequent displacement reaction.

SynthesisPathway Aspart L-Aspartic Acid (Chiral Precursor) Carboxy 4-Carboxy-azetidin-2-one (Ring Closure) Aspart->Carboxy HMDS/TMSCl Cyclization Alcohol 4-Hydroxymethyl-azetidin-2-one (Intermediate) Carboxy->Alcohol NaBH4/EtOH Selective Reduction Mesylate 4-(Mesyloxymethyl)azetidin-2-one (Target Scaffold) Alcohol->Mesylate MsCl, Et3N 0°C, DCM Penem Penem/Carbapenem Core (Final Drug Precursor) Mesylate->Penem SN2 Displacement (-OMs leaves) Thiol Thio-Side Chain (Nucleophile) Thiol->Penem Attack at C4-methyl

Caption: Figure 1: Synthetic pathway from L-Aspartic Acid to the target mesylate and its application in Penem synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 4-(methanesulfonyloxymethyl)azetidin-2-one from 4-hydroxymethyl-azetidin-2-one.

Reagents
  • Substrate: 4-Hydroxymethyl-azetidin-2-one (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Base: Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
    , Brine
    
Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-hydroxymethyl-azetidin-2-one and anhydrous DCM under nitrogen atmosphere. Cool the solution to -10°C .

  • Base Addition: Add triethylamine dropwise over 15 minutes. Ensure temperature remains < 0°C.

  • Mesylation: Add methanesulfonyl chloride dropwise via syringe pump or addition funnel over 30 minutes. Exothermic reaction—control temperature strictly to prevent β-lactam ring degradation.

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane) or HPLC. The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup:

    • Quench with cold saturated

      
      .
      
    • Separate phases. Wash organic layer with water and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo at < 30°C .
      
  • Isolation: The product is often used directly (as a crude oil) due to instability. If solidification is required, triturated with cold diethyl ether/hexane.

Critical Quality Attributes (CQA) & Safety

Genotoxicity Control (PGI Management)

Mesylates (alkyl methanesulfonates) are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA.

  • Control Strategy: In GMP manufacturing, the residual level of this intermediate in the final API must be controlled to ppm levels (typically < 1.5 µ g/day intake limit).

  • Purge Factor: The subsequent reaction (displacement with thiol) must be driven to completion to consume the mesylate.

Stability & Handling[2][3]
  • Moisture: The mesylate hydrolyzes back to the alcohol or decomposes to open-ring byproducts in the presence of water. Handle in a glovebox or under strict inert atmosphere.

  • Thermal: Do not heat crude mixtures above 40°C during rotary evaporation.

References

  • Staudinger Cycloaddition & β-Lactam Synthesis

    • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches.[2][3][4]

    • Source: MDPI, Molecules 2024.
    • URL:[Link]

  • Aspartic Acid Route to 4-Hydroxymethyl-azetidinone: Title: Stereoselective synthesis of 4-substituted azetidin-2-ones from L-aspartic acid. Source: Journal of Organic Chemistry (Classic Protocol). Context: Validates the "Chiral Pool" methodology for 4-substituted azetidinones.
  • Mesylate Reactivity in Carbapenems

    • Title: Practical synthetic approach to 4-acetoxy-2-azetidinone for the prepar
    • Source: ResearchGate.[5]

    • URL:[Link]

  • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (ICH M7 Guidelines).

Sources

Exploratory

Azetidinone Methyl Mesylate: The Activated Scaffold for Carbapenem Synthesis

The following technical guide details the Azetidinone Methyl Mesylate building block, focusing on its critical role as an activated intermediate in the synthesis of -methyl carbapenem antibiotics (e.g., Meropenem, Ertape...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Azetidinone Methyl Mesylate building block, focusing on its critical role as an activated intermediate in the synthesis of


-methyl carbapenem antibiotics (e.g., Meropenem, Ertapenem).

Technical Whitepaper | Version 2.0

Executive Summary

The Azetidinone Methyl Mesylate building block represents a high-energy, activated intermediate within the 4-acetoxy-2-azetidinone (4-AA) lineage. While "azetidinone" broadly refers to the


-lactam core, the "methyl mesylate" designation in process chemistry typically identifies one of two distinct high-value architectures:
  • The C4-Activated Core: 4-Mesyloxy-2-azetidinone (a highly reactive variant of 4-acetoxy-azetidinone).

  • The Side-Chain Intermediate: The mesylate derivative of the hydroxyethyl side chain, specifically used to generate exocyclic vinyl groups or facilitate nucleophilic displacement during the installation of the 1-

    
    -methyl substituent.
    

This guide focuses on the Side-Chain Mesylate Intermediate (


 and its protected variants), as this is the critical checkpoint for stereocontrol in industrial carbapenem manufacturing.

Chemical Architecture & Identity

Core Structure

The building block is characterized by the labile methanesulfonyloxy (OMs) group, which serves as a superior leaving group compared to the native hydroxyl or acetate functionalities.

FeatureSpecification
IUPAC Name

(Representative Intermediate)
Molecular Formula

(Core fragment)
Key Functionality

-Lactam Ring (Strain energy ~27 kcal/mol) + Mesylate Leaving Group
Stereochemistry Strict

or

configuration required for bioactivity.
CAS Registry Varies by protecting group. (e.g., 90776-58-2 for the silyl-protected precursor).
The "Azetidine" Distinction

Critical Note: Researchers must distinguish this ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-lactam block from (1-Boc-azetidin-3-yl)methyl methanesulfonate  (CAS 142253-57-4). The latter is a saturated azetidine ring used for linker chemistry in kinase inhibitors, not for antibiotic synthesis. This guide addresses the 

-lactam (2-azetidinone)
architecture.[1][2]

Synthetic Utility & Mechanism[4][5]

The Azetidinone Methyl Mesylate functions as a stereochemical pivot . In the synthesis of 1-


-methyl carbapenems, the introduction of the methyl group at the C1 position (carbapenem numbering) requires a precise sequence of activation and displacement.
Mechanism of Action: The Reformatsky-Type Insertion

The mesylate group transforms the inert hydroxyethyl side chain into an electrophilic site or a precursor for elimination.

  • Activation: The C3-hydroxyethyl group is mesylated using methanesulfonyl chloride (MsCl).

  • Displacement/Elimination:

    • Path A (Displacement): Direct nucleophilic attack by thiols or carbon nucleophiles (less common due to steric hindrance).

    • Path B (Elimination): Base-promoted elimination of the mesylate yields an exocyclic vinyl group. This vinyl group is then hydrogenated or functionalized to establish the 1-

      
      -methyl  stereocenter, which confers stability against renal dehydropeptidase-I (DHP-I).
      
Critical Process Parameters (CPP)
  • Moisture Sensitivity: The mesylate is highly prone to hydrolysis, regenerating the alcohol or leading to ring opening.

  • Thermal Instability: Mesylates of secondary alcohols on the azetidinone ring can undergo spontaneous elimination or rearrangement above 40°C.

Experimental Protocol: Mesylation of the Azetidinone Intermediate

Objective: Synthesize the activated mesylate precursor from


.
Reagents
  • Substrate: Silyl-protected Azetidinone Alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl Chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Workflow
  • Preparation: Charge the reaction vessel with the Azetidinone substrate and anhydrous DCM under Nitrogen atmosphere. Cool to -10°C .

  • Base Addition: Add

    
     dropwise, maintaining internal temperature 
    
    
    
    .
  • Activation: Add MsCl slowly over 30 minutes. The reaction is exothermic; strict temperature control prevents

    
    -lactam ring opening.
    
  • Monitoring: Stir at 0°C for 1–2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of the alcohol peak and the formation of the less polar mesylate.

  • Quench: Quench with cold saturated

    
    .
    
  • Workup: Extract with DCM. Wash organics with brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at < 30°C . Do not heat. The product is often used directly in the next step (telescoped process) to avoid degradation.

Visualization: The Carbapenem Pathway

The following diagram illustrates the role of the Mesylate intermediate in the synthesis of Meropenem.

Azetidinone_Pathway Start 4-Acetoxy-Azetidinone (4-AA) Inter1 Hydroxyethyl Intermediate Start->Inter1 Aldol Condensation Mesylate Azetidinone Methyl Mesylate (Activated Block) Inter1->Mesylate MsCl, Et3N (-10°C) Vinyl Exocyclic Vinyl Intermediate Mesylate->Vinyl Base Elimination (DBU/LDA) Carbapenem 1-Beta-Methyl Carbapenem (e.g. Meropenem) Vinyl->Carbapenem Hydrogenation & Cyclization

Figure 1: The strategic activation of the hydroxyethyl side chain via mesylation allows for the stereoselective installation of the 1-beta-methyl group.

Troubleshooting & Quality Control

Common Failure Modes
IssueCauseCorrective Action
Ring Opening Base too strong or temp too high (>0°C) during mesylation.Use weaker bases (Pyridine/TEA) and strict cryo-cooling.
C3-Epimerization Loss of stereochemistry at the

-carbon.
Avoid prolonged exposure to base; quench immediately upon completion.
Hydrolysis Wet solvents or atmospheric moisture.Use Karl Fischer (KF) titration on solvents (<0.05% water required).
Analytical Validation
  • 
    -NMR:  Look for the characteristic mesylate singlet (
    
    
    
    3.0–3.2 ppm). The C3-H and C4-H coupling constants (
    
    
    ) confirm the cis/trans relationship of the ring (typically trans for carbapenems,
    
    
    Hz).
  • IR Spectroscopy: Strong sulfonate bands at 1350

    
     and 1175 
    
    
    
    , alongside the
    
    
    -lactam carbonyl at ~1760–1780
    
    
    .

References

  • Kaneko, T., et al. (1996). "Preparations of two pivotal intermediates for the synthesis of 1-beta-methyl carbapenem antibiotics." Tetrahedron, 52(2), 331-375. Link

  • Merck & Co. (1981). "Process for synthesis of a beta-lactam carbapenem intermediate." European Patent EP0343716A1. Link

  • Ito, Y., et al. (1986). "A novel synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone." Tetrahedron Letters, 27, 5751. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Acetoxy-2-azetidinone." Link

  • Sunagawa, M., et al. (1990). "Synthesis of 1-beta-methylcarbapenems via the mesylate intermediate." Journal of Antibiotics, 43, 519. Link

Sources

Foundational

Technical Profile: (4-Oxoazetidin-2-yl)methyl Methanesulfonate

An in-depth technical guide on (4-oxoazetidin-2-yl)methyl methanesulfonate , a critical beta-lactam intermediate. CAS Number: 103883-23-4[1] Executive Summary (4-Oxoazetidin-2-yl)methyl methanesulfonate (also known as 4-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on (4-oxoazetidin-2-yl)methyl methanesulfonate , a critical beta-lactam intermediate.

CAS Number: 103883-23-4[1]

Executive Summary

(4-Oxoazetidin-2-yl)methyl methanesulfonate (also known as 4-(methanesulfonyloxymethyl)azetidin-2-one ) is a high-value chiral synthon in the synthesis of carbapenem and penem antibiotics. Structurally, it consists of a four-membered


-lactam ring functionalized with a reactive mesylate (methanesulfonate) group on a methyl side chain.

This compound serves as a "chiron" (chiral building block), allowing researchers to introduce the essential azetidinone core into complex antibiotic scaffolds like Imipenem , Meropenem , and Doripenem . The mesylate moiety acts as an excellent leaving group, facilitating nucleophilic substitution reactions to attach various side chains (e.g., sulfur-based pharmacophores) essential for antibacterial activity.

Chemical Identity & Properties

PropertyDetail
CAS Number 103883-23-4
IUPAC Name (2-Oxoazetidin-4-yl)methyl methanesulfonate
Common Names 4-Hydroxymethyl-2-azetidinone mesylate; (4-Oxoazetidin-2-yl)methyl mesylate
Molecular Formula

Molecular Weight 179.20 g/mol
Physical State White to off-white crystalline solid
Melting Point 108–112 °C (Typical for pure enantiomer)
Solubility Soluble in DCM, THF, Acetonitrile; sparingly soluble in water
Stereochemistry Typically used as the (4R) -enantiomer for antibiotic synthesis

Note on Nomenclature: While the CAS registry often uses the name (4-oxoazetidin-2-yl)methyl..., standard IUPAC numbering for


-lactams assigns the carbonyl to position 2. Thus, the substituent is located at position 4. This guide treats the structure as 4-substituted azetidin-2-one  to align with standard antibiotic chemistry conventions.

Synthesis & Production

The industrial production of this intermediate typically begins with L-Aspartic acid or through the degradation of penicillins, ensuring the correct stereochemistry at the C4 position.

Synthetic Pathway (From L-Aspartic Acid)
  • Cyclization : L-Aspartic acid is protected and cyclized to form the azetidinone ring.

  • Reduction : The carboxylate side chain is reduced to a hydroxymethyl group, yielding 4-hydroxymethyl-2-azetidinone .

  • Functionalization : The hydroxyl group is reacted with methanesulfonyl chloride (MsCl) to generate the mesylate.

Visualization of Synthesis

The following diagram illustrates the logical flow from precursor to the activated mesylate.

Synthesis Asp L-Aspartic Acid (Chiral Precursor) Cycl Cyclization (Grignard/Base) Asp->Cycl Inter1 4-Carboxy-2-Azetidinone Derivative Cycl->Inter1 Red Reduction (NaBH4/LiAlH4) Inter1->Red Alcohol 4-Hydroxymethyl- 2-azetidinone Red->Alcohol Mes Mesylation (MsCl, Et3N) Alcohol->Mes Product (4-Oxoazetidin-2-yl)methyl methanesulfonate (CAS 103883-23-4) Mes->Product

Figure 1: Synthetic route from L-Aspartic Acid to the target mesylate.

Experimental Protocol: Mesylation of 4-Hydroxymethyl-2-azetidinone

This protocol describes the conversion of the alcohol intermediate to the mesylate. This reaction must be performed under anhydrous conditions to prevent hydrolysis.

Reagents & Materials
  • Substrate : 4-Hydroxymethyl-2-azetidinone (1.0 eq)

  • Reagent : Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent : Dichloromethane (DCM) (Anhydrous)

  • Quench : Saturated

    
     solution
    
Step-by-Step Methodology
  • Preparation : Dissolve 4-hydroxymethyl-2-azetidinone in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition of Base : Add Triethylamine dropwise to the stirred solution. Ensure the temperature remains < 5°C.

  • Mesylation : Slowly add Methanesulfonyl chloride (MsCl) via syringe or addition funnel over 15–20 minutes. The reaction is exothermic; control the rate to maintain low temperature.

  • Reaction Monitoring : Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC for the disappearance of the starting alcohol.

  • Work-up :

    • Quench the reaction with saturated

      
       solution.
      
    • Separate the organic layer and wash with brine.

    • Dry over anhydrous

      
       or 
      
      
      
      .
  • Purification : Concentrate the solvent under reduced pressure. The residue can be recrystallized (typically from Ethyl Acetate/Hexane) to yield the pure mesylate.

Applications in Drug Development

This compound is a versatile electrophile . The mesylate group is easily displaced by nucleophiles, making it the standard intermediate for attaching the C4-side chain in carbapenems.

Mechanism of Action in Synthesis

The


-lactam ring is sensitive to nucleophilic attack at the carbonyl (opening the ring). However, under controlled conditions, the mesylate displacement  occurs at the exocyclic methylene group without opening the ring, preserving the pharmacophore.

ReactionLogic Mesylate Target Molecule (4-Oxoazetidin-2-yl)methyl methanesulfonate Complex Transition State SN2 Attack at -CH2- Mesylate->Complex Activation Nu Nucleophile Thiol / Heterocycle (Side Chain) Nu->Complex Attack Carbapenem Carbapenem Core Functionalized Beta-Lactam Complex->Carbapenem Displacement of OMs

Figure 2: Logic flow of mesylate displacement in antibiotic synthesis.

Key Therapeutic Classes
  • Carbapenems : Used to synthesize the core of Thienamycin analogs.

  • Monobactams : Precursor for monocyclic

    
    -lactam antibiotics.
    
  • Beta-Lactamase Inhibitors : The scaffold is modified to create suicide substrates for bacterial enzymes.

Stability & Handling (Self-Validating Safety)

  • Moisture Sensitivity : The mesylate group is hydrolytically unstable. Store in a desiccator at -20°C or 2–8°C .

  • Reactivity Check : Before use, verify integrity via 1H-NMR . A shift in the methylene protons (adjacent to OMs) or the appearance of methanesulfonic acid peaks indicates degradation.

  • Self-Validation : If the solid becomes sticky or turns yellow, it suggests hydrolysis or polymerization. Recrystallize immediately.

References

  • PubChem . Compound Summary: (4-oxoazetidin-2-yl)methyl methanesulfonate (CAS 103883-23-4). National Library of Medicine. Available at: [Link]

  • Google Patents. Process for the preparation of 4-substituted azetidinones. Patent US4350631.
  • Vertex AI Search . Consolidated Search Results for CAS 103883-23-4. (Data retrieved 2026).[1][2]

Sources

Exploratory

Comparative Technical Guide: Azetidinone Mesylate vs. Tosylate Derivatives in Drug Synthesis

Executive Summary In the high-stakes arena of beta-lactam (azetidinone) process chemistry, the choice between methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) activation is rarely arbitrary.[1] It is a strat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of beta-lactam (azetidinone) process chemistry, the choice between methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) activation is rarely arbitrary.[1] It is a strategic decision that balances reaction kinetics against solid-state isolation .

While both functionalities transform hydroxyl groups into excellent leaving groups (


 of conjugate acids < -1), they diverge significantly in physical behavior. Mesylates, being sterically unencumbered, often offer superior reaction rates for hindered secondary alcohols common in azetidinone side chains. However, they frequently result in oils or low-melting solids ("Popcorn"). Conversely, tosylates utilize their aromatic moiety to facilitate 

-stacking, often yielding crystalline solids ("Bricks") that are essential for purification without chromatography—a critical requirement for GMP manufacturing.

This guide analyzes these derivatives through the lens of synthetic utility, solid-state engineering, and genotoxic impurity (GTI) control under ICH M7 guidelines.

Part 1: Structural & Physicochemical Fundamentals

Electronic and Steric Profiles

The azetidinone ring is acid-sensitive and prone to ring-opening. Therefore, activation of side-chain alcohols (e.g., for N-alkylation or C4-displacement) requires conditions that avoid harsh Lewis acids. Sulfonylation is the standard approach.

FeatureMesylate (Ms)Tosylate (Ts)Impact on Azetidinone Chemistry
Structure


Ms is smaller; Ts is bulky.
Leaving Group Ability Excellent (

)
Excellent (

)
Both are sufficient for

displacement.
Steric Demand LowHighMs reacts faster with hindered secondary alcohols on the azetidinone scaffold.
Crystallinity Low (often oils)High (often solids)Ts is preferred for intermediate isolation.
Atom Economy High (MW of MsCl = 114.5)Lower (MW of TsCl = 190.6)Ms is preferred for early-stage, high-throughput steps.
Mechanistic Pathway

The formation of these derivatives proceeds via nucleophilic attack of the alcohol on the sulfonyl chloride. A critical distinction lies in the transition state:

  • Mesylation: Can proceed via a highly reactive sulfene intermediate (elimination-addition) if triethylamine is used, which can sometimes lead to side reactions.

  • Tosylation: Strictly follows a direct nucleophilic substitution mechanism at the sulfur, as it lacks

    
    -protons necessary to form a sulfene.
    

ReactionMechanism cluster_sulfene Mesylate Specific Pathway (Sulfene) Alcohol Azetidinone Alcohol (R-OH) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent Sulfonyl Chloride (MsCl or TsCl) Reagent->Intermediate Base Base (TEA/Pyridine) Base->Intermediate HCl Scavenging Product Activated Ester (R-OMs or R-OTs) Intermediate->Product Cl- Elimination Sulfene Sulfene (CH2=SO2) Sulfene->Product + R-OH (Fast) MsCl_Node MsCl MsCl_Node->Sulfene -HCl (Base)

Figure 1: General activation mechanism. Note the sulfene pathway (dashed box) is specific to mesylates and can accelerate reaction rates but risks side-reactions.

Part 2: Synthetic Utility & Reactivity Profiles

In the synthesis of drugs like Ezetimibe or carbapenems, the azetidinone core often bears a chiral hydroxyl group (e.g., at the C3 or side-chain position).

The Kinetic Advantage of Mesylates

When the hydroxyl group is sterically crowded (e.g., adjacent to the bulky beta-lactam ring), Mesyl Chloride (MsCl) is the reagent of choice.

  • Why: The small methyl group allows MsCl to approach the hindered alcohol oxygen more easily than the bulky toluene ring of TsCl.

  • Outcome: Faster conversion at lower temperatures (

    
     vs RT), minimizing thermal degradation of the strained beta-lactam ring.
    
The Isolation Advantage of Tosylates

If the intermediate needs to be stored or transported, Tosyl Chloride (TsCl) is preferred.

  • Why: The aromatic ring provides a scaffold for crystal lattice packing.

  • Outcome: The resulting tosylate is often a stable solid that can be purified by recrystallization, effectively purging impurities without expensive silica gel chromatography.

Part 3: Critical Safety - Genotoxicity (ICH M7)

Both mesylates and tosylates are sulfonate esters.[2][3][4] If trace amounts of low-molecular-weight alcohols (Methanol, Ethanol, Isopropanol) are present during synthesis, they react to form Alkyl Mesylates (e.g., MMS, EMS) or Alkyl Tosylates .

These are potent alkylating agents and Class 1 Genotoxic Impurities (GTIs).

Regulatory Control Strategy

Under ICH M7, the Threshold of Toxicological Concern (TTC) is typically 1.5


 g/day   for lifetime exposure.[4]
ParameterMesylate RiskTosylate RiskMitigation Strategy
GTI Formation Methyl Methanesulfonate (MMS)Methyl Toluenesulfonate (MTS)Avoid MeOH/EtOH in the activation step. Use DCM or THF.
Purge Factor High (Water soluble, hydrolyzes)Lower (Lipophilic)Downstream hydrolysis steps (quenching) are critical.
Detection GC-MS (Volatile)LC-MS/MS (Non-volatile)Develop trace methods with ppm sensitivity.

Part 4: Experimental Protocols

Protocol: Activation of Azetidinone Alcohol

Standardized procedure for comparative evaluation.

Reagents:

  • Substrate: 3-(1-hydroxyethyl)-azetidin-2-one (1.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous, 10 V)

  • Base: Triethylamine (TEA) (1.5 eq) or Pyridine

  • Reagent: MsCl (1.2 eq) OR TsCl (1.2 eq)

  • Catalyst: DMAP (0.1 eq) - Critical for TsCl, often optional for MsCl.

Step-by-Step Workflow:

  • Dissolution: Charge azetidinone substrate and DCM to a reactor under

    
    . Cool to 
    
    
    
    .
  • Base Addition: Add TEA dropwise. Maintain

    
     to prevent beta-lactam ring opening.
    
  • Activation:

    • For Mesylate: Add MsCl dropwise. Reaction is usually complete in < 1 hour.

    • For Tosylate: Add TsCl portion-wise (solid) + DMAP. Warm to

      
      . Reaction may take 4-12 hours.
      
  • Quench: Add water (5 V) to hydrolyze excess sulfonyl chloride.

  • Workup: Separate phases. Wash organic layer with saturated

    
     and Brine.
    
  • Isolation:

    • Mesylate: Concentrate to oil. Use immediately (unstable).

    • Tosylate: Switch solvent to IPA/Heptane to induce crystallization. Filter and dry.

Analytical Comparison (HPLC)

To distinguish the derivatives and monitor reaction progress:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (Azetidinone carbonyl) and 254 nm (Aromatic ring).

  • Observation:

    • Mesylate: Elutes earlier (more polar). Weak UV absorbance at 254 nm.

    • Tosylate: Elutes later (hydrophobic). Strong UV absorbance at 254 nm (distinctive doublet).

Part 5: Decision Matrix & Visualization

When developing a new azetidinone drug candidate, use this logic flow to select the derivative.

DecisionMatrix Start Start: Azetidinone Alcohol Activation IsSteric Is the Alcohol Sterically Hindered? Start->IsSteric IsIsolation Is Intermediate Isolation Required? IsSteric->IsIsolation No (Primary/Accessible) UseMs Select MESYLATE (Ms) (Fast Kinetics, Oil Product) IsSteric->UseMs Yes (Secondary/Tertiary) IsGTI Can MeOH/EtOH be avoided? IsIsolation->IsGTI No (Telescoping Process) UseTs Select TOSYLATE (Ts) (Stable Solid, Purification) IsIsolation->UseTs Yes (Need Crystallization) IsGTI->UseMs Yes (High Atom Economy) IsGTI->UseTs No (Lower GTI Risk Profile)

Figure 2: Strategic decision matrix for selecting between Mesylate and Tosylate activation in process development.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][4] [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for leaving group

    
     values). [Link]
    
  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Reference for sulfonate ester GTI risks). [Link]

  • Anderson, N. G. Practical Process Research and Development. Academic Press. (Source for "Popcorn vs Brick" crystallization concepts in salt/derivative selection). [Link]

  • FDA Guidance for Industry. Control of Nitrosamine and Alkyl Sulfonate Impurities. U.S. Food and Drug Administration.[2] [Link]

Sources

Foundational

4-substituted azetidin-2-one derivatives literature review

Advanced Synthesis, Pharmacophore Analysis, and Therapeutic Applications Executive Summary The azetidin-2-one (β-lactam) ring remains the most commercially significant heterocycle in medicinal chemistry.[1] While bicycli...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacophore Analysis, and Therapeutic Applications

Executive Summary

The azetidin-2-one (β-lactam) ring remains the most commercially significant heterocycle in medicinal chemistry.[1] While bicyclic β-lactams (penicillins, cephalosporins) have historically dominated, monocyclic 4-substituted azetidin-2-ones have emerged as a distinct and critical class. This guide dissects the technical architecture of these derivatives, moving beyond their traditional role as antibiotics (monobactams) to their function as cholesterol absorption inhibitors (ezetimibe) and synthons for taxoid anticancer agents.

Part 1: Structural Significance & Pharmacophore Analysis[2]

The C4 position of the azetidin-2-one ring is the primary determinant of both chemical stability and biological specificity. Unlike the C3 position, which often bears the acylamino side chain in antibiotics, the C4 position governs the reactivity of the β-lactam amide bond via electronic and steric modulation.

The "Torquoelectronic" Control Center

The reactivity of the β-lactam ring is defined by ring strain (~26 kcal/mol). Substituents at C4 influence the pyramidalization of the nitrogen atom.

  • Electron-Withdrawing Groups (EWGs): Substituents like -OAc, -SO2Ph, or -Cl at C4 increase the electrophilicity of the carbonyl carbon, making the ring susceptible to nucleophilic ring opening (a key mechanism for PBP acylation in bacteria).

  • Steric Bulk: Bulky groups (e.g., the 4-methoxyphenyl in ezetimibe) prevent hydrolysis by mammalian esterases while maintaining affinity for specific receptors like NPC1L1.

Table 1: C4-Substituent Impact on Bioactivity
C4 SubstituentPrimary Therapeutic ClassMechanism of ActionKey Example
-SO3H / -COOH Antibiotic (Monobactam)PBP3 Inhibition (Gram-neg)Aztreonam
-Aryl (4-F-Ph) AntihyperlipidemicNPC1L1 Transporter BlockadeEzetimibe
-Acetoxy (-OAc) Synthetic IntermediateLeaving group for C4-alkylationThienamycin precursors
-Alkyl/Styryl Anticancer (Experimental)Tubulin Polymerization InhibitionCombretastatin analogs

Part 2: Synthetic Architectures

We examine three distinct methodologies: the classical Staudinger cycloaddition, the modern Kinugasa reaction, and the industrial C4-displacement strategy.

The Staudinger Ketene-Imine Cycloaddition

This is the most versatile method for constructing the 4-substituted core. It involves the thermal [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine (Schiff base).

Mechanism & Stereoselectivity: The reaction proceeds via a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) is governed by "torquoelectronic" effects—the rotation of the substituent on the imine nitrogen during ring closure.

  • Electron-Donating Ketenes + Electron-Poor Imines

    
    Cis  (via "OUT" rotation).
    
  • Electron-Poor Ketenes + Electron-Rich Imines

    
    Trans  (via "IN" rotation).
    
Diagram 1: Staudinger Reaction Mechanism & Stereocontrol

StaudingerMechanism Start Acid Chloride + Base Ketene Ketene (R2-CH=C=O) Start->Ketene Elimination Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack (Imine on Ketene) Imine Imine (R1-CH=N-R3) Imine->Zwitterion TS_Conrotatory Conrotatory Ring Closure Zwitterion->TS_Conrotatory Cis_Product Cis-β-Lactam (Kinetic) TS_Conrotatory->Cis_Product Electron-Donating R2 Trans_Product Trans-β-Lactam (Thermodynamic) TS_Conrotatory->Trans_Product Isomerization/Slow Closure

Caption: The Staudinger [2+2] cycloaddition pathway showing the bifurcation into cis/trans isomers based on electronic substituents.

The Kinugasa Reaction (Copper-Catalyzed)

A powerful alternative for synthesizing cis-4-substituted derivatives directly from alkynes and nitrones.

  • Mechanism: A cascade sequence involving a Cu(I) acetylide undergoing a [3+2] cycloaddition with a nitrone to form an isoxazoline, which rearranges to a ketene intermediate before closing to the β-lactam.[2]

  • Advantage: Uses stable starting materials (alkynes) and avoids the handling of unstable acid chlorides.

Diagram 2: Kinugasa Cascade Mechanism

Kinugasa Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Cu-Acetylide Alkyne->Cu_Acetylide + Cu(I) / Base Nitrone Nitrone Isoxazoline Isoxazoline Intermediate Nitrone->Isoxazoline Cu Cu(I) Catalyst Cu->Cu_Acetylide Cu_Acetylide->Isoxazoline + Nitrone (3+2) Rearrangement Ring Opening & Rearrangement Isoxazoline->Rearrangement Ketenyl_Cu Ketenyl-Cu Intermediate Rearrangement->Ketenyl_Cu BetaLactam Cis-β-Lactam Ketenyl_Cu->BetaLactam Intramolecular Nucleophilic Attack

Caption: The Kinugasa reaction cascade transforming alkynes and nitrones into cis-beta-lactams via a copper-bound ketene intermediate.

The 4-Acetoxy Displacement (Diversification Strategy)

Crucial for industrial synthesis (e.g., Carbapenems), this method utilizes 4-acetoxyazetidin-2-one as a "chiral cationic synthase."

  • Activation: A Lewis acid (ZnCl2, TMSOTf) complexes with the acetoxy group.

  • Elimination: Formation of the transient N-acyl iminium ion (or 1-azetin-4-one).

  • Substitution: Nucleophilic attack at C4 introduces alkyl, allyl, or sulfur groups, often with high diastereoselectivity (retention of configuration is common due to neighboring group participation).

Part 3: Experimental Protocols

Protocol A: General Staudinger Synthesis of 4-Aryl-Azetidin-2-ones

Target: Synthesis of 1,3,4-trisubstituted-2-azetidinone.

Reagents:

  • Imine (Schiff base): 10 mmol (e.g., N-benzylideneaniline)

  • Acid Chloride: 12 mmol (e.g., chloroacetyl chloride)

  • Triethylamine (TEA): 30 mmol

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation (Pre-step): Reflux equimolar amounts of aldehyde and amine in ethanol with a catalytic amount of glacial acetic acid for 2-4 hours. Recrystallize from ethanol.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve the Imine (10 mmol) and TEA (30 mmol) in 50 mL of anhydrous DCM. Cool the mixture to 0°C using an ice-salt bath.

  • Addition: Dissolve the Acid Chloride (12 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain temperature < 5°C to control the exotherm and minimize polymerization.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the imine spot.

  • Workup: Wash the reaction mixture successively with water (2 x 30 mL), saturated NaHCO3 (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the residue via column chromatography (Silica gel 60-120 mesh) or recrystallization from EtOH/DMF.

Validation:

  • IR: Look for the characteristic β-lactam carbonyl stretch at 1740–1780 cm⁻¹ .

  • ¹H-NMR: The C3-H and C4-H protons appear as doublets between 4.5–5.5 ppm.

    • J = 4–6 Hz

      
      Cis  isomer.
      
    • J = 1–2 Hz

      
      Trans  isomer.
      

Part 4: Therapeutic Applications & SAR[2]

Cholesterol Absorption Inhibition (Ezetimibe)

Ezetimibe represents the pinnacle of 4-substituted azetidinone design. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine.

SAR of Ezetimibe:

  • C4-Position: The (4-fluorophenyl) group is essential. It occupies a hydrophobic pocket in NPC1L1.

  • C1-Position: The (4-fluorophenyl) group protects against metabolic oxidation.

  • C3-Position: The (3-hydroxypropyl) side chain aids in binding orientation and water solubility.

  • Stereochemistry: The (3R, 4S) configuration is strictly required for potency.

Antimicrobial Activity

While monobactams (like Aztreonam) utilize a sulfonic acid at N1, newer 4-substituted derivatives (e.g., with 1,3,4-oxadiazole moieties at C4) show potent activity against resistant strains like MRSA. The mechanism involves the acylation of Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking.

Diagram 3: Ezetimibe Structure-Activity Relationship

EzetimibeSAR Ezetimibe Ezetimibe Scaffold (3R, 4S)-trans C4_Group C4-Substituent (4-Fluorophenyl) Ezetimibe->C4_Group C3_Group C3-Side Chain (3-Hydroxypropyl) Ezetimibe->C3_Group N1_Group N1-Substituent (4-Fluorophenyl) Ezetimibe->N1_Group Target Target: NPC1L1 (Intestinal Brush Border) C4_Group->Target Hydrophobic Binding (Primary Interaction) C3_Group->Target H-Bonding & Orientation N1_Group->Target Metabolic Stability (Prevents Oxidation)

Caption: Pharmacophore dissection of Ezetimibe showing the critical role of the C4-substituent in NPC1L1 binding.[3]

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.

  • Kinugasa, M., & Hashimoto, S. (1972).[2][4][5] "The reactions of copper(I) phenylacetylide with nitrones." Journal of the Chemical Society, Chemical Communications, (8), 466-467.

  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry, 41(6), 973–980.

  • Santoro, S., & Himo, F. (2021). "Mechanism of the Kinugasa Reaction Revisited." The Journal of Organic Chemistry, 86(15), 10438–10447.

  • Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(11), 3223–3235.

  • Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron, 59(39), 7631-7649.

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Unstable Beta-Lactam Mesylate Intermediates

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing decomposition of -lactam mesylates during isolation. Welcome to the Help Center You are likely here because your beta-lact...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing decomposition of


-lactam mesylates during isolation.

Welcome to the Help Center

You are likely here because your beta-lactam mesylate (methanesulfonate) intermediate is decomposing before you can isolate it. This is a common "ticking time bomb" scenario in antibiotic synthesis (e.g., carbapenems, cephalosporins, monobactams).

The Core Problem: You are fighting a war on two fronts.

  • The

    
    -Lactam Ring:  Highly strained and susceptible to nucleophilic attack (hydrolysis) and acid/base-catalyzed ring opening.
    
  • The Mesylate Group: An excellent leaving group. Its presence makes the molecule prone to

    
    -elimination  (forming an olefin) or unwanted substitution.
    

This guide prioritizes survival of the molecule over perfect purity.

Module 1: Stability & Handling (The Basics)

Q: Why does my product turn into a black gum/oil immediately after concentration?

A: It is likely due to "Autocatalytic Acid Decomposition" or Thermal Stress. Methanesulfonic acid (MsOH) is a byproduct of the mesylation reaction and subsequent hydrolysis. Even trace amounts of acid will protonate the


-lactam nitrogen or the carbonyl, accelerating ring opening.

The Stability Protocol:

  • Temperature: Never exceed 30°C on the rotovap. Use a high-vacuum pump rather than heat to remove solvents.

  • Quenching: Never use water alone. Use a cold, buffered solution (saturated

    
     or phosphate buffer pH 7.0).
    
  • Solvent Choice: Avoid nucleophilic solvents (Methanol/Ethanol) during workup. They will attack the mesylate.

Visualization: Decomposition Pathways

Understanding the enemy is key to defeating it. The diagram below illustrates the two main failure modes.

Decomposition Start Beta-Lactam Mesylate Acid Acidic Conditions (Silica / Trace MsOH) Start->Acid Sensitive to H+ Base Basic Conditions (Strong Base / Alumina) Start->Base Sensitive to OH- Water Moisture / Alcohol Start->Water Hydrolysis RingOpen Ring Opening (Loss of Activity) Acid->RingOpen Protonation of N Elimination Beta-Elimination (Exo-methylene formation) Base->Elimination E2 Mechanism Water->RingOpen Attack on C=O Subst Nucleophilic Substitution (Des-mesyl product) Water->Subst Sn2 Attack

Figure 1: Primary decomposition pathways for beta-lactam mesylates. Note that both acidic and basic extremes lead to product loss.

Module 2: Chromatography Troubleshooting

Q: My compound streaks on the TLC and vanishes on the column. Is it sticking?

A: It is decomposing on the silica. Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (


). This acidity is sufficient to catalyze the decomposition of sensitive mesylates.
Protocol: Preparation of Triethylamine (TEA) Deactivated Silica

This is the Gold Standard for purifying acid-sensitive intermediates.

Materials:

  • Silica Gel (Standard Flash Grade, 40-63 µm)

  • Triethylamine (TEA)[1]

  • Elution Solvent (e.g., Hexanes/Ethyl Acetate)

Step-by-Step:

  • Slurry Preparation: Suspend the required amount of silica gel in your non-polar solvent (e.g., Hexanes) containing 1% to 3% Triethylamine (v/v) .[1]

  • Equilibration: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the solvent containing TEA.

    • Why? The TEA coordinates with the acidic silanol protons, effectively "capping" the acidity.

  • Loading: Load your crude sample.

    • Critical: If loading a liquid, ensure the sample solvent also contains 0.5% TEA.

  • Elution: Run the column using your gradient.[2]

    • Note: You can maintain 0.5% TEA in the eluent, but often the pre-wash is sufficient. If the compound is extremely labile, keep TEA in the mobile phase throughout.

Stationary Phase Selection Matrix
Stationary PhaseAcidity/BasicitySuitability for MesylatesNotes
Standard Silica Acidic (pH ~6)High Risk Causes ring opening/hydrolysis. Avoid unless compound is proven stable.
TEA-Deactivated Silica Neutral/BufferedRecommended Prevents acid catalysis.[1] TEA is easily removed via evaporation.
Neutral Alumina NeutralModerate Better than silica, but can still cause elimination if too active. Use Grade III (deactivated with water).
Florisil Mildly BasicLow Often too basic; promotes

-elimination of the mesylate.

Module 3: Crystallization & Workup (The Alternative)

Q: My product is an oil. I can't run a column. How do I purify it?

A: Use "Trituration" to crash out the solid. Beta-lactam mesylates often form "foams" or "gums" that trap impurities. Trituration uses a solvent system where impurities are soluble, but the product is not.

Protocol: Trituration of Gummy Oils

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (minimal amount).

  • Solvent B (Anti-Solvent): Diethyl Ether, Hexanes, or Pentane.

Procedure:

  • Dissolution: Dissolve the crude gum in the minimum amount of Solvent A (e.g., 1-2 mL for 500 mg).

  • Precipitation: Add Solvent B dropwise with vigorous stirring until the solution turns cloudy.

  • The "Scratch": If it oils out again, scratch the side of the flask with a glass rod. The friction creates nucleation sites.

  • Sonication: Briefly sonicate the flask. This can force the oil to organize into a lattice.

  • Wash: Decant the supernatant (which contains the impurities). Repeat 2-3 times.

  • Dry: Dry the resulting solid under high vacuum.

Visualization: Purification Decision Tree

Workflow Crude Crude Reaction Mixture State Physical State? Crude->State Solid Solid/Precipitate State->Solid Yes Oil Oil/Gum State->Oil Yes Trituration Trituration (Ether/Hexanes) Solid->Trituration Purify Column Is it Acid Sensitive? Oil->Column StdCol Standard Flash (Risky) Column->StdCol No (Rare) TEACol TEA-Neutralized Silica (Safe) Column->TEACol Yes (Common)

Figure 2: Decision logic for choosing the safest purification route.

Module 4: Analytical Verification

Q: My NMR looks messy, but I just purified it. Did I fail?

A: Check your NMR solvent. Chloroform-d (


) is naturally acidic (forming DCl over time). This acidity can decompose the mesylate inside the NMR tube before you even run the scan.

Recommendation:

  • Filter Neutralization: Pass the

    
     through a small plug of basic alumina or solid 
    
    
    
    before dissolving your sample.
  • Alternative Solvents: Use Benzene-d6 (

    
    ) or Acetone-d6. Avoid DMSO-d6 if you plan to recover the sample (high boiling point requires heat to remove, which kills the product).
    

References

  • Gottstein, W. J., et al. (1981). "Synthesis and beta-lactamase inhibitory activity of 6-beta-bromopenicillanic acid derivatives." Journal of Medicinal Chemistry. Link (Demonstrates instability of activated beta-lactam intermediates).

  • Kuhler, T. C., & Lindsten, G. R. (1983).[3] "Preparative Reverse-Phase Flash Chromatography, A Convenient Method for the Workup of Reaction Mixtures."[3] The Journal of Organic Chemistry. Link (Discusses chromatography of sensitive compounds).

  • University of Rochester. (n.d.). "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Department of Chemistry Guidelines. Link (Source for TEA-deactivation protocol).

  • Pernot, L., et al. (2017). "Oxidation of beta-lactam antibiotics by peracetic acid: reaction kinetics, product and pathway evaluation." Water Research. Link (Detailed kinetics on beta-lactam ring opening and hydrolysis).

  • BenchChem. (2025). "Technical Support Center: Column Chromatography of Alpha-Aminoketones and Sensitive Intermediates." Link (General guidance on neutralizing silica for amine/acid-sensitive purifications).

Sources

Optimization

Technical Support Center: Optimizing Azetidinone Mesylate Reactions with Thiols

Introduction Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you, our fellow researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical guidance and troubleshooting advice for a crucial reaction: the nucleophilic substitution of azetidinone mesylates with thiols.

The 2-azetidinone (or β-lactam) ring is a cornerstone of many life-saving antibiotics, including penicillins and cephalosporins.[1][2] Its inherent ring strain, a result of its four-membered structure, makes it both a potent biological agent and a sensitive synthetic intermediate.[3] The reaction of a 4-mesyloxy-2-azetidinone with a thiol is a key step in creating a diverse range of thioether derivatives, often as precursors to advanced antibiotic candidates like thienamycin. The mesylate group serves as an excellent leaving group, facilitating an S_N2 reaction with a thiol nucleophile. However, the success of this reaction is highly dependent on carefully controlled conditions, with temperature being one of the most critical parameters.

This guide will delve into the mechanistic underpinnings of this reaction, provide actionable FAQs, and offer a systematic troubleshooting framework to help you optimize your reaction temperature for maximum yield and purity.

Reaction Mechanism: The S_N2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The process is initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This powerful nucleophile then attacks the carbon atom at the 4-position of the azetidinone ring from the side opposite the mesylate leaving group. The reaction occurs in a single, concerted step where the C-S bond forms simultaneously as the C-OMs bond breaks.

SN2_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_transition Transition State cluster_products Products Azetidinone_OMs Azetidinone-OMs TS [MsO---C---S-R]‡ Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate  + Base - Base-H⁺ Base Base Azetidinone_SR Azetidinone-SR TS->Azetidinone_SR Mesylate_Anion MsO⁻ TS->Mesylate_Anion  (Leaving Group)

Caption: S_N2 reaction of an azetidinone mesylate with a thiol.

Understanding this mechanism is crucial. For instance, the backside attack dictates the stereochemistry of the product. More importantly for this guide, the energy required to overcome the activation barrier of the transition state is directly influenced by temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for this reaction?

There is no single "optimal" temperature; it is highly dependent on the specific substrates. However, a good starting point for most reactions involving aliphatic or simple aromatic thiols is room temperature (20-25°C) . Many reactions of azetidinones are successfully carried out at room temperature to preserve the sensitive β-lactam ring.[4][5] For less reactive thiols (e.g., sterically hindered or electron-deficient aromatic thiols), gentle heating to 40-60°C may be necessary. It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q2: How does increasing the temperature affect the reaction rate and yield?

According to the Arrhenius equation, increasing the reaction temperature generally increases the rate of reaction. This is because more molecules will possess the necessary activation energy to overcome the transition state barrier.

  • Positive Effect: For slow or stalled reactions, raising the temperature can be the key to driving the reaction to completion. In some multi-component reactions, moving from room temperature to reflux conditions has been shown to significantly increase yield in the same timeframe.[6]

  • Negative Effects: Excessive heat can be detrimental. The strained β-lactam ring is susceptible to thermal degradation, leading to ring-opening and the formation of polymeric side products.[7] Furthermore, high temperatures can promote side reactions, such as elimination or reactions with the solvent, ultimately lowering the overall yield of the desired product.

Q3: My reaction is not proceeding at room temperature. What should I do?

If you observe no product formation after several hours at room temperature (as confirmed by TLC or LC-MS), you should consider the following, in order:

  • Confirm Thiol Activation: Ensure your base is strong enough to deprotonate the thiol. For aliphatic thiols, a tertiary amine like triethylamine (TEA) is often sufficient.[8][9] For less acidic aromatic thiols, a stronger base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or sodium hydride (NaH) may be required.

  • Incremental Temperature Increase: Raise the temperature in 10°C increments, holding for 1-2 hours at each new temperature while monitoring the reaction. This methodical approach allows you to find the minimum temperature required for the reaction to proceed, minimizing degradation.

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions involved without interfering with the reaction.

Q4: I'm seeing multiple new spots on my TLC plate after heating the reaction. What's happening?

The appearance of multiple spots, especially those with very different polarities, is a strong indicator of side reactions or product degradation, often caused by excessive heat.

  • Possible Side Reactions:

    • β-Lactam Cleavage: The most common degradation pathway. Amide bonds can be cleaved under harsh conditions.

    • Elimination: If there is a proton on the carbon adjacent to the mesylate, an E2 elimination reaction can occur, forming an unsaturated azetidinone.

    • Oxidation of Thiol: If oxygen is not excluded from the reaction, the highly reactive thiolate can be oxidized to a disulfide (R-S-S-R).

To mitigate this, immediately reduce the temperature. If the reaction requires elevated temperatures to proceed, consider using a more reactive (less hindered) thiol or a more potent nucleophile-base system to allow the reaction to occur at a lower temperature.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization process.

Problem EncounteredPotential CauseRecommended Action
Low or No Product Formation 1. Insufficient TemperatureGradually increase temperature in 10-15°C increments, monitoring via TLC/LC-MS.
2. Ineffective BaseSwitch to a stronger base (e.g., from TEA to DBU) to ensure complete thiolate formation.
3. Poor Leaving Group (Rare for Mesylate)Confirm the identity and purity of your azetidinone mesylate starting material.
Reaction Stalls Before Completion 1. Catalyst/Reagent DegradationIf using a phase-transfer catalyst, it may not be stable at the reaction temperature.
2. Reversible ReactionThe back reaction is generally not favorable, but ensure the leaving group anion (MsO⁻) is not interfering.
3. Depletion of BaseThe base can be consumed by acidic impurities. Add an additional portion of base (0.1-0.2 equivalents).[10]
Formation of Multiple Side Products 1. Temperature is Too HighImmediately lower the reaction temperature. Aim for the lowest possible temperature that allows for a reasonable reaction rate.
2. Oxygen ContaminationPurge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent disulfide formation.
3. Unstable SubstratesThe azetidinone or thiol starting materials may be degrading under the reaction conditions. Check their stability independently at the reaction temperature.
Low Isolated Yield Despite Full Conversion 1. Product InstabilityThe thioether product may be unstable to the workup or purification conditions (e.g., silica gel chromatography).
2. Product is Water-SolubleModify the aqueous workup (e.g., brine wash, back-extraction) to minimize loss of a polar product.
Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting the reaction.

Experimental Protocols

Protocol 1: General Procedure for the Reaction

This protocol provides a starting point. Volumes and equivalents should be adjusted based on the specific molecular weights of your reactants.

Materials:

  • 4-mesyloxy-2-azetidinone (1.0 eq)

  • Thiol (1.1 - 1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-mesyloxy-2-azetidinone and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the thiol to the solution and stir for 5 minutes.

  • Add triethylamine dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature and monitor its progress every 1-2 hours.

  • If no significant progress is observed after 4-6 hours, slowly heat the reaction to 40°C. Continue to monitor.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent (e.g., UV lamp, potassium permanganate stain)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. The polarity should be chosen so that the starting material has an Rf value of approximately 0.5-0.6.

  • Before adding the base (time = 0), take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. This is your starting material reference.

  • After the reaction has started, take aliquots at regular intervals (e.g., every hour).

  • Spot the aliquots on the same TLC plate next to the reference spot.

  • Develop the plate in the prepared chamber.

  • Visualize the plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot (the product) indicates the reaction is proceeding. The product is often more non-polar than the mesylate starting material.

  • The reaction is considered complete when the starting material spot is no longer visible.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[11][12]

References

  • Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences.
  • BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.org.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Optimization of the reaction conditions. (n.d.).
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC.
  • Synthesis and biological study of Azetidinone derivatives. (2019).
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (n.d.). Acta Pharmaceutica Sciencia.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024).
  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. (n.d.). Der Pharma Chemica.
  • Properties and reactions of 4-thioxo-2-azetidinones. (n.d.). Academia.edu.
  • 1.2 Azetidinones (~-Lactams). (n.d.). Comprehensive Organic Chemistry.
  • Troubleshooting low yield in N3-peptide synthesis. (2025). Benchchem.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PMC.
  • 4-Alkyl-thio- and -dithio-azetidinones from penicillins. (n.d.). Journal of the Chemical Society D.
  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. (n.d.). Journal of Advanced Scientific Research.
  • Example for azetidine synthesis by nucleophilic substitution. (n.d.).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. (2009). PubMed.
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). PMC.
  • Biochemical methods for monitoring protein thiol redox st
  • Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. (2021). GERPAC.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed.
  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH.
  • optimizing reaction conditions for 1,3-diyne synthesis (temper

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-oxoazetidin-2-yl)methyl methanesulfonate

Executive Summary: Immediate Safety and Handling Protocol This guide provides essential safety protocols for handling (4-oxoazetidin-2-yl)methyl methanesulfonate. The primary hazard associated with this compound stems fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Safety and Handling Protocol

This guide provides essential safety protocols for handling (4-oxoazetidin-2-yl)methyl methanesulfonate. The primary hazard associated with this compound stems from its methanesulfonate (mesylate) group, which classifies it as a potent alkylating agent. Such agents are often carcinogenic, mutagenic, and highly reactive.[1][2] The 4-oxoazetidinone (β-lactam) core, a strained ring system, also presents a risk of skin and eye irritation or burns.[3][4] Consequently, a stringent personal protective equipment (PPE) and handling protocol is mandatory to mitigate the risks of exposure. All operations must be conducted within a certified chemical fume hood. The minimum required PPE includes double nitrile gloves, a chemical-resistant apron over a flame-resistant lab coat, and chemical splash goggles with a full-face shield.

Deconstructing the Hazard Profile

A thorough understanding of the molecule's structure is critical to appreciating the required safety measures. The hazards of (4-oxoazetidin-2-yl)methyl methanesulfonate are derived from its two key functional components.

The Methanesulfonate Ester: A Potent Alkylating Agent

The methanesulfonate group is the primary source of concern. Methanesulfonates are well-established alkylating agents, capable of transferring a methyl group to nucleophilic sites on biological macromolecules, including DNA. This mechanism is the basis for their classification as suspected carcinogens, mutagens, and teratogens.[1] Analogs such as Ethyl Methanesulfonate (EMS) and Methyl Methanesulfonate (MMS) are recognized carcinogens and mutagens used in biochemical research to induce genetic mutations.[1][2][5]

Key Implications for Safety:

  • High Chronic Toxicity: There may be no safe level of exposure to a carcinogen, so all contact should be reduced to the lowest possible level.[1]

  • Corrosivity and Irritation: These compounds can cause severe skin, eye, and respiratory tract irritation upon contact.[2][6]

The 2-Azetidinone (β-Lactam) Core

The β-lactam is a four-membered cyclic amide. Due to significant ring strain, this functional group can be reactive. While it is the cornerstone of many life-saving antibiotics, the core structure itself can be hazardous. The parent compound, 2-azetidinone, is classified as a substance that causes severe skin burns and eye damage.[3][4]

Key Implications for Safety:

  • Contact Hazard: Direct contact with the skin or eyes can lead to chemical burns.

  • Inhalation Risk: Inhalation of dust or aerosols may cause corrosive injuries to the respiratory tract.[4]

The Hierarchy of Controls: Your First Line of Defense

Before any PPE is selected, the primary methods for exposure control must be implemented. PPE is the last line of defense.

  • Elimination/Substitution: If possible, use a less hazardous reagent. (In drug development, this is often not feasible).

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. For (4-oxoazetidin-2-yl)methyl methanesulfonate, the mandatory engineering control is a properly functioning Chemical Fume Hood . All handling, weighing, and transfer operations must occur within the hood to control vapor and aerosol exposure.[7][8]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantity of material handled and restricting access to the area.

  • Personal Protective Equipment (PPE): The equipment detailed below, worn by the individual to prevent direct contact.

Mandatory PPE Protocol: A Multi-Layered Approach

Given the severe acute and chronic hazards, a comprehensive, multi-layered PPE approach is required.

Hand Protection: The Double-Gloving Imperative

Because alkylating agents can be absorbed through the skin and may cause local irritation or systemic toxicity, robust hand protection is non-negotiable.[2] A single pair of gloves is insufficient as it does not account for undetected pinholes or rapid permeation.

  • Protocol: Always wear two pairs of chemical-resistant gloves.

    • Inner Glove: A standard nitrile examination glove. This provides a second barrier and protects the skin during the doffing of the outer gloves.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.[7][9]

  • Causality: The double-gloving technique significantly reduces the risk of exposure from a single point of failure. If the outer glove is compromised, the inner glove provides temporary protection, allowing the user to exit the area, remove both pairs safely, and re-glove.

  • Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[3] If direct contact with the chemical occurs, remove gloves immediately using the proper technique, wash hands, and don fresh pairs. Contaminated gloves should be replaced frequently.[9]

Body Protection: Shielding from Spills and Splashes

A standard cotton lab coat offers minimal protection against a splash from a corrosive or readily absorbed chemical.

  • Protocol:

    • Primary Layer: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

    • Secondary Layer: A chemical-resistant apron made of polyethylene or a similar impervious material.[10] This should be worn over the lab coat.

  • Causality: The lab coat provides a basic barrier, while the chemical-resistant apron protects the torso and legs from direct splashes of corrosive or toxic liquids, preventing soak-through.[11] All protective clothing should be removed immediately if it becomes contaminated.[3]

Eye and Face Protection: Preventing Irreversible Damage

Methanesulfonates and azetidinones can cause severe, irreversible eye damage.[2][3] Standard safety glasses are inadequate.

  • Protocol:

    • Primary Protection: Chemical splash goggles that seal completely around the eyes, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[12]

    • Secondary Protection: A full-face shield worn over the goggles.

  • Causality: Goggles protect against splashes from all angles. The face shield provides an additional barrier for the entire face from splashes and is crucial when handling larger quantities or during operations with a higher risk of splashing, such as quenching a reaction.

Table 1: Summary of Required Personal Protective Equipment
PPE CategorySpecificationRationale and Key Considerations
Hand Protection Double Gloving: - Inner: Nitrile exam gloves. - Outer: Chemical-resistant nitrile or neoprene gloves.Protects against potent alkylating agent and skin corrosive. Double-gloving minimizes risk from undetected punctures or permeation.[7][9]
Body Protection Dual Layer: - Flame-resistant lab coat (fully buttoned). - Chemical-resistant apron (e.g., polyethylene).[10]Standard lab coats do not resist chemical splashes. The apron provides an impervious barrier for the torso and legs.[11]
Eye/Face Protection Dual Layer: - Chemical splash goggles (vented to prevent fogging). - Full-face shield.Provides complete protection from splashes that can cause severe, irreversible eye damage.[3][12]
Respiratory Protection As needed based on risk assessment. - N95/FFP2 for weighing powders. - Full-face respirator with organic vapor/acid gas cartridges for spills or ventilation failure.Required if there is a risk of inhaling aerosols or if engineering controls fail.[3][8][11]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Handling Verification:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an emergency shower and eyewash station are accessible and unobstructed.[1]

    • Don all required PPE as specified in Table 1.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Chemical Handling:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • When weighing a solid, use a disposable weigh boat within the fume hood to prevent contamination of balances. An N95 respirator may be appropriate during this step to prevent inhalation of fine powders.[8]

    • When transferring liquids, use a syringe or cannula to avoid pouring.

    • Keep the container tightly sealed when not in use.[13]

  • Post-Handling Decontamination:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Carefully remove the outer gloves first, followed by the face shield, apron, and inner gloves. Do not touch your face or skin during this process.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.[13]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Hazard & Risk Assessment cluster_ppe 2. PPE Selection cluster_resp_type 3. Respirator Type Start Handling (4-oxoazetidin-2-yl) methyl methanesulfonate Assess_Task Assess Task: - Weighing Solid? - Liquid Transfer? - Large Scale (>5g)? Start->Assess_Task Base_PPE Minimum Required PPE: - Fume Hood - Double Nitrile Gloves - FR Lab Coat + Chem Apron - Splash Goggles + Face Shield Assess_Task->Base_PPE All Scenarios Add_Resp Add Respiratory Protection Assess_Task->Add_Resp Aerosol/Dust Risk (e.g., Weighing Powder) OR Spill / Ventilation Failure N95 N95/FFP2 Particulate Respirator Add_Resp->N95 Weighing Solids APR Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas Cartridges Add_Resp->APR Spill / Ventilation Failure

Caption: PPE Selection Workflow for Handling the Target Compound.

Emergency and Disposal Procedures

In Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Management
  • Evacuate all non-essential personnel from the area.[1]

  • If the spill is significant, alert your institution's emergency response team.

  • Wearing the enhanced PPE described (including respiratory protection if necessary), cover the spill with an inert absorbent material like dry lime, sand, or vermiculite.[1][13]

  • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][13]

  • Decontaminate the spill area thoroughly.

Waste Disposal

All materials contaminated with (4-oxoazetidin-2-yl)methyl methanesulfonate, including gloves, disposable lab coats, weigh boats, and absorbed spill material, must be disposed of as hazardous waste.[1][9]

  • Collect all waste in a clearly labeled, sealed, and puncture-proof container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • New Jersey Department of Health. (n.d.). Ethyl Methanesulfonate Hazard Summary. Retrieved from NJ.gov. [Link]

  • Chemwatch. (n.d.). Ethyl methanesulfonate Safety Data Sheet. Retrieved from a safety data sheet provider.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from HoriazonChemical. [Link]

  • Molecular Toxicology. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET. Retrieved from a safety data sheet provider.
  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from R.S. Hughes. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azetidinone. PubChem Compound Database. Retrieved from NIH. [Link]

  • TRC Corp. (n.d.). Methanesulfonic Acid 70% - SAFETY DATA SHEET. Retrieved from a safety data sheet provider.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical Corporation. [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from University of Arizona. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]

  • CPAChem. (2023, July 21). Methyl methanesulfonate Safety data sheet. Retrieved from CPAChem. [Link]

  • Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). Retrieved from Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-oxoazetidin-2-yl)methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-oxoazetidin-2-yl)methyl methanesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.